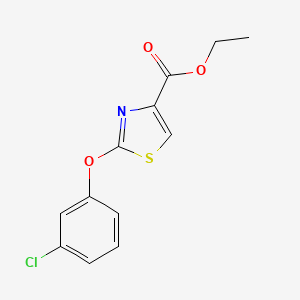
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trichloromethyl)-trifluoromethoxy-benzene, also known as 4-TCMTB, is an organic compound that has a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 80°C and a melting point of -50°C. 4-TCMTB is a chlorinated aromatic compound that is commonly used as an intermediate in the synthesis of organic compounds. It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of drugs, including anticonvulsants, antiinflammatory agents, and analgesics. It has also been used as a reagent in the synthesis of various biochemicals, such as hormones and enzymes. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been used in the synthesis of various compounds used in physiology research, such as neurotransmitters and hormones.
Wirkmechanismus
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% is a chlorinated aromatic compound that is known to act as an agonist of certain receptors in the body. It has been shown to interact with muscarinic receptors, which are receptors found in the central and peripheral nervous systems. 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has also been shown to interact with nicotinic receptors, which are receptors found in the autonomic nervous system.
Biochemical and Physiological Effects
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to increase the activity of certain hormones, such as epinephrine and norepinephrine. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is a relatively stable compound and is not easily degraded. A limitation is that it is volatile and can easily evaporate, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% in scientific research. One potential direction is to explore its use as a therapeutic agent for the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to explore its use in the synthesis of new drugs and biochemicals. In addition, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% could be used to explore the effects of certain hormones and neurotransmitters on the body. Finally, 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% could be used to explore the effects of certain environmental toxins on the body.
Synthesemethoden
4-(Trichloromethyl)-trifluoromethoxy-benzene, 98% can be synthesized through a variety of methods. One method involves the reaction of trichloromethyl triflate with 4-chlorobenzonitrile. This reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%. Another method involves the reaction of trifluoromethanesulfonic acid and 4-chlorobenzonitrile. This reaction is also carried out in the presence of a base and the resulting product is 4-(Trichloromethyl)-trifluoromethoxy-benzene, 98%.
Eigenschaften
IUPAC Name |
1-(trichloromethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNKRRMXEHALMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)


![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)




